molecular formula C11H13BrO B8229084 Benzaldehyde, 4-bromo-2,6-diethyl- CAS No. 1266114-84-4

Benzaldehyde, 4-bromo-2,6-diethyl-

Cat. No.: B8229084
CAS No.: 1266114-84-4
M. Wt: 241.12 g/mol
InChI Key: FNFIRMHPWJUSFX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Aldehydes: Structural Significance and Reactivity Patterns

Halogenated aromatic aldehydes are a class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. adpharmachem.com The presence of a halogen, such as bromine, on the aromatic ring significantly influences the molecule's reactivity.

Structural and Electronic Effects:

Inductive Effect: The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025). ncert.nic.inlibretexts.org

Resonance Effect: Conversely, the bromine atom donates electron density to the aromatic ring through resonance (+R), which can partially offset the inductive effect. libretexts.org

Directing Effects: In electrophilic aromatic substitution reactions, the aldehyde group is a deactivating meta-director, while the bromine atom is a deactivating but ortho-para director. doubtnut.com The combined influence of these groups, along with the bulky ethyl groups, dictates the regioselectivity of further substitutions on the ring.

The reactivity of the aldehyde group itself is well-defined. It can be oxidized to the corresponding carboxylic acid (4-bromo-2,6-diethylbenzoic acid) or reduced to the alcohol (4-bromo-2,6-diethylbenzyl alcohol). adpharmachem.com The carbon-bromine bond also offers a reactive site for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of further complexity.

However, the defining feature of Benzaldehyde, 4-bromo-2,6-diethyl- is the presence of the two ethyl groups at the 2 and 6 positions. These groups introduce significant steric hindrance around the aldehyde functionality, which modulates its reactivity in predictable ways, a topic explored further in section 1.3.

Interactive Table: Comparative Properties of Related Benzaldehydes

To contextualize the properties of Benzaldehyde, 4-bromo-2,6-diethyl-, the following table compares data for structurally similar compounds. The properties for the target compound are inferred based on chemical principles.

PropertyBenzaldehyde4-Bromobenzaldehyde (B125591)4-Bromo-2,6-dimethylbenzaldehydeBenzaldehyde, 4-bromo-2,6-diethyl- (Inferred)
Molecular Formula C₇H₆OC₇H₅BrO adpharmachem.comC₉H₉BrO nih.govC₁₁H₁₃BrO
Molecular Weight ( g/mol ) 106.12185.02 adpharmachem.com213.07 nih.gov~241.12
Reactivity of CHO group StandardEnhanced by -I effect of BrEnhanced by -I of Br, hindered by Me groupsEnhanced by -I of Br, significantly hindered by Et groups
Key Feature Simplest aromatic aldehyde assignmentpoint.comHalogenated aldehyde adpharmachem.comSterically hindered and halogenated nih.govHighly sterically hindered and halogenated

Historical Perspective on Substituted Benzaldehyde Derivatives in Chemical Research

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde. First extracted from bitter almonds in 1803, its synthesis was achieved by Wöhler and Liebig in 1832, a landmark event in the history of organic chemistry. wikipedia.org The development of commercial production methods, such as the hydrolysis of benzal chloride around 1900, was driven by the needs of the synthetic dye industry. foreverest.net

The synthesis of substituted derivatives soon followed, as chemists sought to create a wider palette of molecular building blocks. The preparation of compounds like 4-bromobenzaldehyde can be achieved through various routes, including the oxidation of p-bromotoluene or the bromination of benzaldehyde itself. merckmillipore.com Early methods often required harsh conditions, but modern organic synthesis has provided a wealth of milder and more selective techniques.

The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated benzaldehydes. These reactions allow for the precise construction of complex molecular architectures from simple, substituted precursors. More recently, one-pot procedures involving the reduction of precursors followed by cross-coupling have been developed to synthesize a variety of substituted benzaldehydes efficiently. acs.orgacs.org This historical progression highlights a continuous drive towards greater control and efficiency in synthesizing functionally and structurally diverse aromatic aldehydes.

Significance of Sterically Hindered Benzaldehyde Derivatives in Advanced Organic Synthesis

The ethyl groups at the 2 and 6 positions of Benzaldehyde, 4-bromo-2,6-diethyl- create a sterically crowded environment around the aldehyde functional group. This steric hindrance is not a limitation but a powerful tool for controlling reactivity and selectivity in advanced organic synthesis.

Influence on Reactivity:

Nucleophilic Addition: The bulky ortho substituents hinder the approach of nucleophiles to the carbonyl carbon. ncert.nic.in This can slow down or prevent reactions with large nucleophiles while still allowing reactions with smaller ones. This selectivity is invaluable in complex syntheses where multiple reactive sites are present. For instance, in a molecule with multiple aldehyde groups, a sterically hindered one may remain unreacted under conditions where a less hindered one reacts.

Cannizzaro Reaction: For aldehydes lacking alpha-hydrogens, steric hindrance can influence the rate of disproportionation reactions like the Cannizzaro reaction. wikipedia.org

Catalysis: In N-Heterocyclic Carbene (NHC) catalysis, sterically hindered aldehydes can exhibit unique reactivity. NHC catalysis often involves the formation of a Breslow intermediate from an aldehyde. acs.orgbeilstein-journals.org The steric bulk of the aldehyde can influence the stability and subsequent reactions of this key intermediate, sometimes enabling transformations that are difficult with unhindered aldehydes. nih.govnih.gov While aliphatic aldehydes present their own challenges in NHC catalysis, the principles of steric influence are broadly applicable. rsc.org

The synthesis of molecules with significant steric crowding, such as hindered amines or α-hydroxycarbonyls, is an active area of research. rsc.orgacs.orgacs.org Sterically hindered aldehydes like Benzaldehyde, 4-bromo-2,6-diethyl- serve as key starting materials for creating these complex, three-dimensional structures that are often found in pharmaceuticals and materials science.

Interactive Table: Reactivity Patterns of Sterically Hindered Aldehydes

Reaction TypeEffect of Steric HindranceSynthetic Implication
Nucleophilic Addition Decreased reaction rate, especially with bulky nucleophiles.Allows for selective reaction at less hindered sites.
Oxidation/Reduction Generally less affected as reagents (e.g., H₂, BH₄⁻) are small.Standard transformations are typically feasible.
Aldol (B89426)/Henry Reactions Can suppress or prevent self-condensation. wikipedia.orgFavors cross-condensation reactions.
N-Heterocyclic Carbene Catalysis Influences formation and reactivity of the Breslow intermediate. acs.orgCan enable unique transformations and control selectivity.
Grignard Reactions Reaction can be significantly slowed or prevented.Requires careful selection of Grignard reagent and conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFIRMHPWJUSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C=O)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297490
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
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Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266114-84-4
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266114-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID401297490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzaldehyde, 4 Bromo 2,6 Diethyl

Retrosynthetic Analysis and Strategic Disconnections for the 4-Bromo-2,6-diethylbenzaldehyde Scaffold

A retrosynthetic analysis of 4-bromo-2,6-diethylbenzaldehyde reveals several potential disconnections. The primary target is to identify plausible starting materials that can be efficiently converted to the desired product. The most logical disconnections involve the formyl group and the bromine atom.

One key disconnection is the C-CHO bond, suggesting a formylation reaction of a 1-bromo-3,5-diethylbenzene (B1338236) precursor. This approach benefits from the commercial availability or straightforward synthesis of the diethyl-substituted aromatic bromide. Another viable strategy involves the disconnection of the C-Br bond, which would entail the bromination of a 2,6-diethylbenzaldehyde (B8736468) intermediate. The feasibility of this route depends on the regioselectivity of the bromination reaction, which is influenced by the directing effects of the aldehyde and alkyl groups.

A third disconnection strategy could involve the diethyl groups themselves, although this is generally less practical. It would require the construction of the substituted benzene (B151609) ring, a more complex and lower-yielding process compared to functional group interconversions on a pre-existing aromatic core.

Established Synthetic Routes to Substituted Benzaldehydes Applicable to 4-Bromo-2,6-diethylbenzaldehyde

Several well-established methods for the synthesis of substituted benzaldehydes can be adapted for the preparation of 4-bromo-2,6-diethylbenzaldehyde. These methods often involve either direct functionalization of a diethylbenzene precursor or the use of organometallic intermediates.

Direct Bromination and Formylation Strategies on Diethylbenzene Precursors

The direct functionalization of 1,3-diethylbenzene (B91504) offers a potential, albeit challenging, route. The process would involve two key steps: bromination and formylation. The order of these steps is crucial for achieving the desired substitution pattern.

If bromination is performed first, the resulting 1-bromo-3,5-diethylbenzene would then need to be formylated. The challenge lies in achieving formylation at the C4 position, as the directing effects of the bromine and diethyl groups might lead to a mixture of isomers.

Alternatively, formylation of 1,3-diethylbenzene first would yield 2,4-diethylbenzaldehyde and 2,6-diethylbenzaldehyde. Subsequent bromination of the 2,6-diethylbenzaldehyde isomer could potentially yield the target compound. However, controlling the regioselectivity of the bromination in the presence of an activating aldehyde group and two ortho-directing ethyl groups can be difficult.

Metal-Halogen Exchange and Electrophilic Formylation Pathways

A more controlled and widely used approach involves the use of organometallic intermediates. wikipedia.orgorganicchemistrydata.org This pathway typically starts with a di-substituted bromo- or iodoarene.

Organolithium and Grignard Reagents:

The synthesis can commence with 1-bromo-3,5-diethylbenzene. scbt.com This precursor can be treated with an organolithium reagent, such as n-butyllithium, or with magnesium metal to form the corresponding Grignard reagent. wikipedia.orgadichemistry.com This metal-halogen exchange creates a highly nucleophilic aryl species. wikipedia.org Subsequent reaction with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), followed by an acidic workup, introduces the aldehyde functionality to yield 4-bromo-2,6-diethylbenzaldehyde. walisongo.ac.idmasterorganicchemistry.com This method offers high regioselectivity, as the formylation occurs at the position where the metal was introduced. The use of tetrahydrofuran (B95107) (THF) as a solvent can be beneficial, especially for the formation of Grignard reagents from less reactive aryl bromides. rsc.org

Starting MaterialReagentsIntermediateProduct
1-Bromo-3,5-diethylbenzene1. n-BuLi or Mg2. DMF3. H₃O⁺3,5-Diethylphenyllithium or 3,5-Diethylphenylmagnesium bromide4-Bromo-2,6-diethylbenzaldehyde

Regioselective Synthesis Utilizing Steric and Electronic Effects of Alkyl Substituents

The regioselectivity of electrophilic aromatic substitution reactions is heavily influenced by both the electronic and steric effects of the substituents already present on the aromatic ring. wuxibiology.comnih.govnih.gov In the context of synthesizing 4-bromo-2,6-diethylbenzaldehyde, these effects can be strategically exploited.

Starting from 1,3-diethylbenzene, a Friedel-Crafts acylation or a Gattermann-Koch type formylation would likely lead to substitution at the 2- or 4-positions due to the ortho- and para-directing nature of the alkyl groups. The steric hindrance imposed by the two ethyl groups would favor substitution at the less hindered 4-position. However, achieving exclusive formylation at this position can be challenging.

In the case of brominating 2,6-diethylbenzaldehyde, the aldehyde group is a meta-director, while the ethyl groups are ortho- and para-directors. The para-position to one of the ethyl groups is also the meta-position to the aldehyde, making it the most likely site for bromination, thus leading to the desired 4-bromo-2,6-diethylbenzaldehyde. The steric bulk of the ethyl groups helps to direct the incoming electrophile away from the more hindered positions.

Novel and Emerging Synthetic Approaches for Hindered Aromatic Aldehydes

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of sterically hindered aromatic aldehydes, which can be particularly useful for synthesizing compounds like 4-bromo-2,6-diethylbenzaldehyde.

Transition Metal-Catalyzed Carbonylation and Cross-Coupling Methods

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-C and C-H bonds. rsc.orgresearchgate.net Palladium-catalyzed carbonylation reactions, in particular, offer a direct route to aromatic aldehydes from aryl halides. nih.govresearchgate.net

In this approach, a precursor such as 1-bromo-3,5-diethylbenzene could be subjected to a palladium-catalyzed carbonylation reaction. nih.gov This typically involves the use of carbon monoxide (CO) gas or a CO surrogate, a palladium catalyst, a suitable ligand, and a reducing agent. researchgate.netcnpereading.com The reaction proceeds via the oxidative addition of the aryl bromide to the palladium(0) complex, followed by CO insertion and subsequent reductive elimination to afford the aldehyde. The use of specific ligands, such as Xantphos, has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov These methods offer an alternative to traditional organometallic routes and can often be performed under milder conditions.

PrecursorCatalyst SystemReagentsProduct
1-Bromo-3,5-diethylbenzenePd(OAc)₂ / XantphosCO gas, Reductant4-Bromo-2,6-diethylbenzaldehyde

Directed C-H Functionalization for Introduction of Aldehyde and Halogen Moieties

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis, minimizing the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation has become a central research area, with directing groups playing a crucial role in controlling reactivity and selectivity. magtech.com.cn These directing groups, often containing nitrogen or oxygen, can enhance reaction speed, selectivity, and catalytic efficiency. magtech.com.cn

In the context of synthesizing substituted benzaldehydes, directed C-H functionalization offers a streamlined route. Methodologies using transition metals such as palladium, rhodium, ruthenium, and others have been developed for the functionalization of alkenyl C-H bonds, where directing groups ensure high site-selectivity due to proximity effects. nih.gov While many examples focus on proximal C-H bonds, strategies for distal C-H functionalization are also emerging. nih.govdmaiti.com For a molecule like 4-bromo-2,6-diethylbenzaldehyde, one could envision a synthetic pathway starting from 1,3-diethylbenzene. A directing group could be installed to guide the formylation at the C1 position and subsequent bromination at the C4 position through sequential, regioselective C-H functionalization steps.

A plausible strategy involves leveraging a directing group to form a metallacycle intermediate, which then facilitates the introduction of the desired functional groups. dmaiti.com For instance, a palladium-catalyzed approach could be employed where a directing group guides the metal to a specific C-H bond on the aromatic ring, enabling either formylation or halogenation. Non-covalent interactions guided by specially designed ligands can also direct a metal catalyst to a remote C-H bond, allowing for functionalization at positions that are typically difficult to access. dmaiti.com

Chemo- and Regioselective Bromination Techniques (e.g., involving N-bromosuccinimide)

Chemo- and regioselective bromination is a critical step in the synthesis of 4-bromo-2,6-diethylbenzaldehyde from a precursor such as 2,6-diethylbenzaldehyde. The challenge lies in introducing a single bromine atom specifically at the C4 position of the benzene ring, which is para to the aldehyde group and flanked by the two ethyl groups.

N -Bromosuccinimide (NBS) is a versatile and widely used reagent for various bromination reactions in organic chemistry. wikipedia.orgnih.gov It serves as a convenient source of bromine radicals for allylic and benzylic substitutions and is also effective for the electrophilic bromination of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org Aromatic compounds like phenols and anilines are readily brominated by NBS. wikipedia.orgnih.gov

For the bromination of 2,6-diethylbenzaldehyde, the two ethyl groups are ortho, para-directing and activating, while the aldehyde group is a meta-directing deactivator. The cumulative electronic effect strongly favors electrophilic substitution at the position para to the aldehyde (C4). The use of NBS is particularly advantageous as it can provide a low, constant concentration of bromine during the reaction, which helps in minimizing side reactions. youtube.com Research has shown that conducting the bromination of electron-rich aromatic compounds with NBS in dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity. wikipedia.org This makes NBS an ideal candidate for the regioselective synthesis of 4-bromo-2,6-diethylbenzaldehyde.

The reaction mechanism typically involves the generation of an electrophilic bromine species from NBS, which then attacks the electron-rich aromatic ring. In the case of carbonyl derivatives, NBS can achieve α-bromination through either a radical pathway or acid-catalysis. wikipedia.org However, for aromatic ring bromination, the electrophilic substitution pathway is dominant.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of 4-bromo-2,6-diethylbenzaldehyde hinges on the careful optimization of reaction parameters and the implementation of effective purification methods to ensure high yield and purity.

Influence of Solvents, Temperature, and Reagent Stoichiometry on Yield and Selectivity

Solvents: The solvent can influence the solubility of reagents, the stability of intermediates, and the reaction pathway. For bromination reactions using NBS, non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used for radical reactions, while polar aprotic solvents like dimethylformamide (DMF) are known to enhance para-selectivity in the electrophilic bromination of aromatic compounds. wikipedia.org In other related syntheses, such as the formylation of bromo-fluoro precursors, solvents like tetrahydrofuran (THF) are commonly employed. chemicalbook.comgoogle.com The use of dichloromethane (B109758) is also frequent in bromination reactions. orgsyn.org

Temperature: Reaction temperature is a critical parameter. Low temperatures, sometimes as low as -78 °C, are often used in reactions involving highly reactive organometallic intermediates like butyllithium (B86547) to control selectivity and prevent side reactions. google.com In contrast, bromination reactions can be performed at temperatures ranging from 0 °C to room temperature or even higher. orgsyn.org For instance, a synthesis of a related bromo-benzaldehyde derivative involved a reaction temperature of 70-90 °C. google.com Optimization often requires screening a range of temperatures to find the optimal balance between reaction rate and selectivity.

Reagent Stoichiometry: The molar ratio of the reactants is crucial for maximizing the conversion of the starting material while minimizing the formation of poly-brominated or other undesired products. For instance, in a formylation reaction, the molar ratio of the aryl precursor to the formylating agent was maintained at 1:1-1.5. google.com In bromination reactions, using a slight excess of the brominating agent can drive the reaction to completion, but a large excess may lead to over-bromination.

The following table summarizes reaction conditions used in analogous synthetic procedures for substituted benzaldehydes, providing a reference for the potential optimization of the synthesis of 4-bromo-2,6-diethylbenzaldehyde.

Reaction TypeStarting MaterialReagents/CatalystSolventTemperatureYieldReference
Bromination 2,6-di-tert-butylphenolBromineDichloromethane0 °C76% orgsyn.org
Formylation 1-bromo-3,5-difluorobenzeneLDA, N-formylpiperidineTHF-70 °C to 0 °C78% chemicalbook.com
Formylation m-bromophenolMgCl₂, Triethylamine, ParaformaldehydeNot specified70-90 °CNot specified google.com
Bromination 2,5-dimethoxybenzaldehydeBromine, Acetic AcidAcetic AcidRoom Temp53% (after purification) designer-drug.com
SNAr Reaction 2-fluoro-4-bromobenzaldehydePotassium CarbonateMethanol50 °C57% (overall) google.com

Advanced Purification Techniques for 4-Bromo-2,6-diethylbenzaldehyde

After the reaction is complete, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. Therefore, robust purification techniques are essential to isolate 4-bromo-2,6-diethylbenzaldehyde in high purity.

Filtration and Extraction: The initial workup often involves quenching the reaction and then performing an extraction to separate the organic products from the aqueous phase. The crude product is then obtained by concentrating the organic layer. orgsyn.orggoogle.com Filtration through a plug of an inert material like Celite can be used to remove solid impurities or catalysts before extraction. orgsyn.org

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For example, 4-bromo-2,5-dimethoxybenzaldehyde (B105343) has been purified by recrystallization from methanol. designer-drug.com Another procedure for a similar compound involved recrystallization from an ethanol-water mixture. orgsyn.org The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. The crude mixture is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Separation is achieved based on the differential adsorption of the components onto the silica gel. For instance, the purification of diphenylacetaldehyde (B122555) was achieved by eluting with an ether/dichloromethane/hexane mixture. orgsyn.org The progress of the separation is often monitored by thin-layer chromatography (TLC).

Sublimation: For certain compounds with the appropriate volatility, sublimation can be an effective purification method. One report notes that 4-bromo-2,5-dimethoxybenzaldehyde sublimes into needles at 110 °C, suggesting this could be a viable purification strategy. designer-drug.com

By systematically applying these optimization and purification strategies, it is possible to develop a robust and efficient process for the synthesis of high-purity Benzaldehyde (B42025), 4-bromo-2,6-diethyl-.

Chemical Reactivity and Derivatization of Benzaldehyde, 4 Bromo 2,6 Diethyl

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a wide array of chemical transformations.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles. libretexts.org This fundamental reaction can lead to the formation of various important functional groups.

Formation of Alcohols: The reduction of the aldehyde group with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding primary alcohol, (4-bromo-2,6-diethylphenyl)methanol. This transformation converts the planar carbonyl group into a tetrahedral carbinol center.

Formation of Acetals: In the presence of an alcohol and an acid catalyst, 4-bromo-2,6-diethylbenzaldehyde can form an acetal. This reaction proceeds through a hemiacetal intermediate. The steric hindrance from the ortho-diethyl groups might necessitate more forcing reaction conditions compared to unhindered benzaldehydes.

Formation of Imines: Reaction with primary amines leads to the formation of imines (Schiff bases). This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The steric bulk around the aldehyde could influence the rate and equilibrium of imine formation.

Interactive Table: Examples of Nucleophilic Addition Reactions
NucleophileProduct TypeGeneral Reaction Conditions
Hydride (e.g., from NaBH4)Primary AlcoholMethanol or Ethanol as solvent
Alcohol (e.g., Ethanol)AcetalAcid catalyst (e.g., TsOH), Dean-Stark trap
Primary Amine (e.g., Aniline)ImineAcid catalyst, removal of water

The formyl group can be readily oxidized to a carboxylic acid or reduced to a methyl group, offering pathways to further functionalization.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can convert the aldehyde to the corresponding 4-bromo-2,6-diethylbenzoic acid. Milder, more selective reagents such as silver oxide (Tollens' reagent) or buffered potassium permanganate can also be employed.

Reduction: Besides reduction to the alcohol, the formyl group can be completely reduced to a methyl group. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Interactive Table: Oxidation and Reduction of the Formyl Group
TransformationReagent(s)Product Functional Group
OxidationKMnO4 or CrO3Carboxylic Acid
Reduction to AlcoholNaBH4 or LiAlH4Primary Alcohol
Reduction to MethylH2NNH2, KOH (Wolff-Kishner)Methyl
Reduction to MethylZn(Hg), HCl (Clemmensen)Methyl

The aldehyde functionality is a key precursor for the synthesis of various heterocyclic rings through condensation reactions with appropriate bifunctional nucleophiles.

Pyrazole Derivatives: For instance, reaction with hydrazine or its derivatives can lead to the formation of pyrazole-type structures, although this typically involves a multi-step sequence starting with a condensation to form a hydrazone, which can then undergo further reactions. More direct routes to heterocycles often involve condensation of the aldehyde with active methylene (B1212753) compounds followed by cyclization. For example, condensation with a compound containing a reactive methylene group adjacent to a nitrile or ester, followed by reaction with a hydrazine, can be a pathway to substituted pyrazoles. rsc.org

Reactivity of the Aromatic Halide (Bromine)

The bromine atom on the aromatic ring opens up another avenue for molecular modification, primarily through substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). openstax.orglibretexts.org The aldehyde group is moderately electron-withdrawing. However, the reaction is generally disfavored in this case due to the lack of strong activation. libretexts.org Furthermore, the two ethyl groups ortho to the bromine atom would create significant steric hindrance, making it difficult for a nucleophile to approach the carbon atom bearing the bromine. youtube.com Therefore, SNAr reactions on 4-bromo-2,6-diethylbenzaldehyde are expected to be challenging and would likely require harsh reaction conditions, if they proceed at all. nih.govyoutube.com

A more synthetically useful set of reactions for the aryl bromide functionality involves transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. researchgate.netharvard.edu This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position, leading to the synthesis of biaryl compounds. The steric hindrance from the ortho-ethyl groups might necessitate the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This provides a method to introduce a vinyl group onto the aromatic ring. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This is a direct method to synthesize arylalkynes, which are versatile intermediates in organic synthesis. researchgate.netuaeh.edu.mxnih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. harvard.eduorganic-chemistry.orgwikipedia.orgnih.gov While effective, the toxicity of the organotin reagents has led to a preference for other coupling methods like the Suzuki reaction in many applications. organic-chemistry.org

Interactive Table: Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingOrganoboron compoundPd catalyst, baseBiaryl, vinylarene
Heck CouplingAlkenePd catalyst, baseSubstituted alkene
Sonogashira CouplingTerminal alkynePd catalyst, Cu co-catalyst, baseArylalkyne
Stille CouplingOrganotin compoundPd catalystBiaryl, vinylarene, arylalkyne

Reactivity of the Ethyl Substituents

The ethyl groups at the C2 and C6 positions, while sterically hindering, are themselves sites for potential chemical modification. The carbon atom of the ethyl group directly attached to the benzene (B151609) ring is known as the benzylic position. libretexts.org This position exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize radical, cationic, or anionic intermediates through resonance. libretexts.orgchemistry.coach

The benzylic C-H bonds of the ethyl groups are susceptible to various transformations that leave the aromatic core intact.

Benzylic Bromination: Free radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator (like light or peroxide), can selectively introduce a bromine atom at the benzylic position. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical, making it highly regioselective. Applying this to 4-bromo-2,6-diethylbenzaldehyde would be expected to yield 4-bromo-2-(1-bromoethyl)-6-ethylbenzaldehyde and potentially 4-bromo-2,6-bis(1-bromoethyl)benzaldehyde, depending on the stoichiometry of NBS used. These benzylic bromides are versatile intermediates for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize alkyl chains at the benzylic position. chemistry.coachyoutube.com For this reaction to proceed, at least one benzylic hydrogen must be present. masterorganicchemistry.com The reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group. youtube.com Oxidation of 4-bromo-2,6-diethylbenzaldehyde with KMnO₄ would likely lead to the formation of 4-bromo-2,6-dicarboxybenzaldehyde, a di-acid derivative, assuming the aldehyde group is also oxidized under the harsh conditions.

Table 1: Potential Reactions at the Ethyl Substituents

Reaction Type Reagent Potential Product
Benzylic Bromination N-Bromosuccinimide (NBS), Light/Peroxide 4-bromo-2-(1-bromoethyl)-6-ethylbenzaldehyde

Comprehensive Derivatization Strategies

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to numerous other functionalities.

The condensation reaction between the aldehyde group of 4-bromo-2,6-diethylbenzaldehyde and a primary amine yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). nih.govijser.in This reaction is typically catalyzed by an acid or base and may require the removal of water to drive the equilibrium toward the product. fudutsinma.edu.ng

The steric hindrance from the two ortho-ethyl groups in 4-bromo-2,6-diethylbenzaldehyde could potentially slow down the rate of Schiff base formation compared to unhindered benzaldehydes. However, the reaction is generally still feasible, perhaps requiring more forcing conditions like higher temperatures or the use of specific catalysts.

Schiff bases derived from substituted benzaldehydes are of significant interest as ligands in coordination chemistry. ijser.inresearchgate.net The imine nitrogen can coordinate to metal ions, and by choosing appropriate amine precursors (e.g., those containing other donor atoms like oxygen or sulfur), polydentate ligands can be synthesized. These ligands can form stable complexes with various transition metals. ijser.inresearchgate.net The electronic and steric properties of the resulting metal complexes can be fine-tuned by the substituents on the aldehyde and amine components. The bromo- and diethyl-substituents on the benzaldehyde (B42025) ring would influence the electronic structure and solubility of the resulting ligands and their metal complexes.

Table 2: Representative Schiff Base Synthesis

Amine Reactant Product Type Potential Application
Aniline N-aryl imine Intermediate for heterocyclic synthesis
Ethylenediamine Bis-imine ligand Coordination with transition metals
2-Aminophenol Tridentate O,N,O-ligand Formation of stable metal chelates

The aldehyde functional group can be readily oxidized to a carboxylic acid, which in turn serves as a precursor for esters and amides.

Carboxylic Acid Synthesis: The oxidation of 4-bromo-2,6-diethylbenzaldehyde to 4-bromo-2,6-diethylbenzoic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in aqueous acid), or milder reagents like silver oxide (Ag₂O). An analogous compound, 4-bromobenzoic acid, can be synthesized in high yield from 4-bromobenzyl alcohol using Oxone as the oxidant. orgsyn.org Given the presence of the reactive benzylic C-H bonds on the ethyl groups, a selective oxidant that primarily targets the aldehyde is preferable to avoid side reactions.

Ester and Amide Synthesis: The resulting 4-bromo-2,6-diethylbenzoic acid would be a sterically hindered carboxylic acid. The synthesis of esters and amides from such acids can be challenging. The classic Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is known to be extremely slow for 2,6-disubstituted benzoic acids like 2,4,6-trimethylbenzoic acid (mesitoic acid). yale.edumsu.edu This retardation is attributed to the steric hindrance provided by the ortho substituents, which impedes the formation of the necessary tetrahedral intermediate. yale.edu

To overcome this steric hindrance, more reactive acylating agents must be prepared from the carboxylic acid, such as an acyl chloride (by reaction with thionyl chloride, SOCl₂) or by using coupling reagents common in peptide synthesis. yale.edu These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, activate the carboxylic acid, allowing it to react with alcohols or amines under milder conditions to form the corresponding esters or amides.

Table 3: Derivatization of the Aldehyde Functional Group

Derivative Synthesis Step Reagents Key Consideration
Carboxylic Acid Oxidation KMnO₄, Jones Reagent, Ag₂O Selection of reagent to avoid side-chain oxidation.
Ester Esterification Alcohol, Acid Catalyst (Fischer) Very slow due to steric hindrance. yale.edumsu.edu
Ester Acyl Chloride Route 1. SOCl₂ 2. Alcohol, Base Two-step process via a more reactive intermediate.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. Aromatic aldehydes are common building blocks in a wide variety of MCRs.

However, the utility of 4-bromo-2,6-diethylbenzaldehyde in MCRs may be limited by the significant steric hindrance around the aldehyde group. Many MCRs, such as the Biginelli or Hantzsch reactions, involve initial condensation or addition to the aldehyde carbonyl. The bulky ortho-ethyl groups could significantly decrease the reaction rate or prevent the reaction altogether under standard conditions.

Despite this, it is conceivable that under optimized conditions (e.g., using Lewis acid catalysis, high pressure, or microwave irradiation), 4-bromo-2,6-diethylbenzaldehyde could participate in certain MCRs. For instance, in reactions where the initial step is highly favorable and can overcome the steric barrier, or in pseudo-MCRs where intermediates are formed sequentially in a one-pot fashion, this aldehyde could potentially be a viable substrate. Research into MCRs with other sterically hindered aldehydes would provide insight into the specific reaction types and conditions that might be successful.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments for 4-Bromo-2,6-diethylbenzaldehyde

Proton (¹H) NMR:

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two equivalent ethyl groups.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons (Ar-H): The two equivalent aromatic protons at positions 3 and 5 are expected to appear as a singlet, as they are chemically and magnetically equivalent. Their chemical shift would be influenced by the para-bromo substituent and the ortho-diethyl groups, likely appearing in the range of δ 7.0-7.5 ppm.

Ethyl Group Protons (-CH₂CH₃): The two ethyl groups are equivalent due to the symmetry of the molecule. The methylene (B1212753) protons (-CH₂) will appear as a quartet, coupled to the methyl protons. This quartet is expected in the range of δ 2.5-3.0 ppm. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons, and are expected in the more upfield region of δ 1.0-1.5 ppm.

Carbon-13 (¹³C) NMR:

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde)190-195The carbonyl carbon is highly deshielded.
C1 (ipso-CHO)135-140Attached to the electron-withdrawing aldehyde group.
C2, C6 (ipso-ethyl)140-145Substituted with ethyl groups, deshielded.
C3, C5130-135Aromatic carbons adjacent to the bromo and ethyl-substituted carbons.
C4 (ipso-Br)125-130Attached to the electronegative bromine atom.
-CH₂ (Ethyl)25-30Methylene carbons of the ethyl groups.
-CH₃ (Ethyl)14-18Methyl carbons of the ethyl groups.

These are predicted values and may vary in an actual experimental spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and through-space interactions, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons. A cross-peak between the methylene quartet and the methyl triplet of the ethyl groups would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl groups and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key expected correlations would include the aldehydic proton to the C1 and C2/C6 carbons, and the methylene protons of the ethyl groups to the C1, C2/C6, and C3/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY would be crucial for determining the preferred conformation of the ethyl groups relative to the aldehyde group and the aromatic ring. Correlations between the aldehydic proton and the methylene protons of the ethyl groups would indicate their spatial closeness.

Dynamic NMR Studies for Conformational Analysis of Ethyl Groups and Rotational Barriers

The two ethyl groups at the ortho positions of the benzaldehyde (B42025) introduce steric hindrance, which can restrict the rotation around the C(aryl)-C(aldehyde) bond and the C(aryl)-C(ethyl) bonds. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide valuable information about the conformational dynamics of the molecule.

By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers for the rotation of the ethyl groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, leading to a more complex spectrum. As the temperature increases, the rotation becomes faster, and the signals coalesce into the averaged signals observed at room temperature. The analysis of these temperature-dependent spectral changes allows for the calculation of the rotational energy barriers (ΔG‡).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 4-bromo-2,6-diethyl

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique molecular fingerprint of the title compound.

FT-IR spectroscopy is instrumental in identifying the key functional groups within the "Benzaldehyde, 4-bromo-2,6-diethyl-" molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds.

The most prominent absorption band is anticipated to be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700-1720 cm⁻¹. For benzaldehyde itself, this peak is observed around 1700 cm⁻¹. docbrown.info In 4-bromobenzaldehyde (B125591), the C=O stretching vibration is noted at approximately 1708 cm⁻¹ in the FT-IR spectrum. niscpr.res.in The electron-withdrawing nature of the bromine atom and the steric hindrance from the diethyl groups are expected to influence the precise position of this band in the target molecule.

The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to be observed in the range of 3000-3100 cm⁻¹. docbrown.info The aliphatic C-H stretching vibrations from the two ethyl groups will likely produce strong absorptions in the 2850-2970 cm⁻¹ region.

The in-plane C-H bending vibrations of the substituted benzene ring are predicted to occur between 1000 cm⁻¹ and 1300 cm⁻¹. niscpr.res.in Furthermore, the C-Br stretching vibration is characteristically found at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

A summary of the expected characteristic FT-IR vibrational frequencies for "Benzaldehyde, 4-bromo-2,6-diethyl-" is presented in the interactive table below, based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (CHO)C=O Stretch1700 - 1720
Aldehyde (CHO)C-H Stretch2720 - 2820
Aromatic RingC-H Stretch3000 - 3100
Alkyl (CH₂/CH₃)C-H Stretch2850 - 2970
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H in-plane bend1000 - 1300
C-Br BondC-Br Stretch500 - 650

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of "Benzaldehyde, 4-bromo-2,6-diethyl-" would serve as a unique molecular fingerprint.

The C=O stretching vibration of the aldehyde group, while strong in the IR, also gives a distinct Raman signal. In 4-bromobenzaldehyde, this is observed at 1712 cm⁻¹. niscpr.res.in The symmetric breathing mode of the benzene ring, which is often weak in the IR spectrum, is expected to be a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹.

The C-H stretching vibrations of both the aromatic ring and the ethyl groups will also be present in the Raman spectrum. For instance, in 2,6-diethylaniline, which shares the diethyl-substituted benzene ring, characteristic Raman bands would provide insight into the vibrational modes of this part of the molecule. spectrabase.com The C-Br stretching vibration is also readily observable in Raman spectroscopy.

The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

Single-crystal X-ray diffraction analysis of "Benzaldehyde, 4-bromo-2,6-diethyl-" would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. carleton.edu Based on a study of 4-bromobenzaldehyde, the aldehyde group is expected to be nearly coplanar with the benzene ring. researchgate.net However, the presence of two ethyl groups at the 2 and 6 positions would likely introduce significant steric hindrance, potentially causing the aldehyde group and the ethyl groups to twist out of the plane of the benzene ring.

A redetermination of the crystal structure of 4-bromobenzaldehyde at 200 K revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters were found to be a = 27.3992(18) Å, b = 3.9369(2) Å, c = 12.8006(8) Å, and β = 103.504(2)°. researchgate.net While the crystal system of "Benzaldehyde, 4-bromo-2,6-diethyl-" might differ, this provides a reference for the type of crystallographic data that would be obtained.

The expected key structural parameters for "Benzaldehyde, 4-bromo-2,6-diethyl-" are summarized below.

Structural Parameter Description Expected Value/Observation
Crystal SystemThe symmetry of the unit cell.To be determined experimentally.
Space GroupThe set of symmetry operations for the crystal.To be determined experimentally.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).To be determined experimentally.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-Br, C-C).C=O ~1.21 Å; C-Br ~1.90 Å
Bond AnglesThe angles between adjacent bonds (e.g., C-C-C, C-C=O).Aromatic C-C-C ~120°; Aldehyde C-C=O ~124°
Torsion AnglesThe dihedral angles describing the conformation of the molecule.Significant out-of-plane twisting of the ethyl and aldehyde groups is expected due to steric hindrance.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In "Benzaldehyde, 4-bromo-2,6-diethyl-", weak intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic or aliphatic C-H groups are expected. Halogen bonding, involving the bromine atom, may also play a role in the crystal packing.

The bulky diethyl groups will significantly influence how the molecules pack, likely preventing a highly compact arrangement. The analysis of the crystal structure would reveal the presence of any π-π stacking interactions between the aromatic rings of adjacent molecules, although these might be sterically hindered.

In some crystal structures, atoms or groups of atoms may occupy multiple positions, a phenomenon known as disorder. nih.gov For "Benzaldehyde, 4-bromo-2,6-diethyl-", the ethyl groups, with their rotational flexibility, could be prone to conformational disorder. This would be observed in the crystallographic data as unusually large thermal ellipsoids or as split atomic positions.

The refinement of a disordered crystal structure requires specialized strategies. rsc.org This may involve modeling the disordered groups with partial occupancies over multiple sites and applying geometric restraints to maintain realistic bond lengths and angles. The quality of the final crystal structure model is assessed by parameters such as the R-factor, which indicates the agreement between the observed and calculated diffraction data. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For 4-bromo-2,6-diethylbenzaldehyde, DFT calculations provide a foundational understanding of its intrinsic characteristics.

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule. For 4-bromo-2,6-diethylbenzaldehyde, a key structural feature is the orientation of the two ethyl groups and the aldehyde group relative to the benzene (B151609) ring. Due to steric hindrance from the ortho-substituted ethyl groups, the aldehyde group is likely to be non-planar with the benzene ring. The ethyl groups themselves will also adopt specific conformations to minimize steric strain.

Computational studies on similarly structured molecules, such as other 2,6-disubstituted benzaldehydes, have shown that the rotational barrier of the aldehyde group is significant. The most stable conformation is predicted to involve the aldehyde group being twisted out of the plane of the aromatic ring. The dihedral angle, which describes this twist, is a critical parameter determined through geometry optimization.

Table 1: Predicted Geometrical Parameters for 4-Bromo-2,6-diethylbenzaldehyde

ParameterPredicted Value
C-C (ring) Bond Lengths~1.39 - 1.41 Å
C-Br Bond Length~1.90 Å
C-CHO Bond Length~1.48 Å
C=O Bond Length~1.22 Å
Dihedral Angle (Ring-CHO)30° - 50°

Note: These are estimated values based on DFT calculations of analogous compounds.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons within 4-bromo-2,6-diethylbenzaldehyde.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Charge Distribution: The presence of electronegative atoms (oxygen and bromine) and the electron-donating nature of the ethyl groups lead to an uneven distribution of charge across the molecule. The oxygen atom of the aldehyde group will possess a partial negative charge, while the carbonyl carbon will have a partial positive charge.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution. For 4-bromo-2,6-diethylbenzaldehyde, the MEP would show regions of negative potential (in red) around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (in blue) would be located around the hydrogen atoms.

DFT methods can accurately predict various spectroscopic parameters, which can aid in the experimental identification and characterization of the compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and aldehyde groups and the electron-donating nature of the ethyl groups.

Vibrational Frequencies: The calculated infrared (IR) spectrum can identify characteristic vibrational modes. Key predicted frequencies would include the C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹), C-H stretching of the aromatic ring and ethyl groups, and C-Br stretching.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. Substituted benzaldehydes typically exhibit π → π* and n → π* transitions. The precise absorption maxima will be influenced by the substitution pattern on the benzene ring.

Table 2: Predicted Spectroscopic Data for 4-Bromo-2,6-diethylbenzaldehyde

SpectroscopyParameterPredicted Value
¹H NMRAromatic Protons7.2 - 7.5 ppm
Aldehyde Proton~10.0 ppm
Ethyl Protons1.2 - 2.8 ppm
¹³C NMRCarbonyl Carbon~190 ppm
Aromatic Carbons120 - 145 ppm
IRC=O Stretch~1705 cm⁻¹
UV-Visλmax~250 - 290 nm

Note: These are estimated values based on theoretical calculations for similar substituted benzaldehydes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

While quantum chemical calculations provide a static picture of the most stable conformation, MD simulations can explore the dynamic nature of the ethyl groups. These simulations would reveal the rotational freedom of the C-C single bonds within the ethyl groups and the energy barriers associated with these rotations. The steric interactions with the adjacent aldehyde group and the benzene ring will significantly influence these dynamics.

The properties and behavior of 4-bromo-2,6-diethylbenzaldehyde can be influenced by its solvent environment. MD simulations, often in combination with quantum mechanical methods (QM/MM), can model these interactions. The polarity of the solvent can affect the conformational equilibrium and the electronic properties of the molecule. For instance, in a polar solvent, the dipole moment of the molecule may be enhanced, and the charge distribution can be altered, which in turn can affect its reactivity and spectroscopic signatures.

Reaction Mechanism Studies and Energetic Profiles of Benzaldehyde (B42025), 4-bromo-2,6-diethyl-

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult or impossible to probe experimentally. For a substituted aromatic aldehyde like Benzaldehyde, 4-bromo-2,6-diethyl-, theoretical investigations are invaluable for understanding its synthesis and subsequent transformations. While direct computational studies on this specific molecule are not extensively documented in public literature, a comprehensive understanding can be constructed from theoretical principles and computational studies on analogous systems.

Computational Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of Benzaldehyde, 4-bromo-2,6-diethyl- likely involves electrophilic aromatic substitution (EAS) reactions on a 1-bromo-3,5-diethylbenzene (B1338236) precursor. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions. These studies typically involve mapping the potential energy surface (PES) to identify reactants, intermediates, transition states, and products.

For the formylation of 1-bromo-3,5-diethylbenzene, a common route to introduce the aldehyde group, computational models can predict the most likely reaction pathway. The reaction would proceed via the formation of a highly reactive electrophile, such as the formyl cation (HCO⁺) or a related species, which then attacks the electron-rich aromatic ring. DFT calculations can be employed to determine the regioselectivity of this attack. The bromine atom is a deactivating but ortho-, para-directing group, while the diethyl groups are activating and also ortho-, para-directing. Computational analysis of the stability of the possible sigma complexes (arenium ions) formed during the reaction can explain the observed regioselectivity. The steric hindrance from the bulky ethyl groups at positions 2 and 6 would be a significant factor, which can be quantified through computational modeling.

In the derivatization of Benzaldehyde, 4-bromo-2,6-diethyl-, computational studies can elucidate the mechanisms of reactions involving the aldehyde functional group, such as nucleophilic addition, oxidation, or reduction. For instance, the energetic profile for the reduction of the aldehyde to an alcohol can be calculated, providing insights into the reaction's feasibility and kinetics.

Below is a hypothetical data table summarizing the types of computational data that would be generated in a study of the formylation of 1-bromo-3,5-diethylbenzene.

Intermediate/Transition StateRelative Energy (kcal/mol)Key Geometric Parameters (Å)Computational Method
Reactants0.0-B3LYP/6-31G(d)
Sigma Complex (ortho to Br)+15.2C-C(formyl): 1.55B3LYP/6-31G(d)
Transition State 1+22.5C-C(formyl): 2.10B3LYP/6-31G(d)
Product Complex-5.8-B3LYP/6-31G(d)

This is an illustrative table based on typical values for similar reactions.

Transition State Characterization and Activation Energy Calculations

A cornerstone of computational reaction mechanism studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. vasp.at The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

For the synthesis or derivatization of Benzaldehyde, 4-bromo-2,6-diethyl-, computational methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method can be used to locate the transition state structures. vasp.atucsb.edu Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. vasp.at

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. vasp.at This is a critical parameter as it governs the reaction rate. Computational chemistry allows for the direct calculation of activation energies. For example, in the electrophilic bromination of a substituted benzene, the activation energy for the formation of the sigma complex can be determined. libretexts.org High-level quantum chemical methods, such as Coupled Cluster theory (e.g., CCSD(T)), can provide highly accurate energy profiles, though at a greater computational cost. nih.gov

The calculated activation energies can be used in conjunction with transition state theory to estimate theoretical reaction rate constants. For instance, the rate-limiting step in a multi-step reaction will be the one with the highest activation energy barrier.

The following interactive table presents hypothetical activation energies for different potential reactions involving Benzaldehyde, 4-bromo-2,6-diethyl-, as would be determined by computational methods.

ReactionReactantsTransition StateProductsActivation Energy (Ea) in kcal/mol
Formylation1-bromo-3,5-diethylbenzene + Formylating agentTS_FormylationBenzaldehyde, 4-bromo-2,6-diethyl-22.5
Nucleophilic AdditionBenzaldehyde, 4-bromo-2,6-diethyl- + NucleophileTS_AdditionAddition Product15.8
OxidationBenzaldehyde, 4-bromo-2,6-diethyl- + OxidantTS_Oxidation4-bromo-2,6-diethylbenzoic acid18.2

This is an illustrative table based on general knowledge of similar organic reactions.

Applications in Advanced Materials and Chemical Biology Research

A Versatile Building Block in Organic Synthesis

The inherent reactivity of the aldehyde functional group, combined with the electronic and steric influences of the bromo and diethyl substituents, makes Benzaldehyde (B42025), 4-bromo-2,6-diethyl- a promising candidate for the construction of complex molecular architectures.

Precursor for Complex Organic Molecules and Pharmaceutical Intermediates

Substituted benzaldehydes are fundamental intermediates in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). adpharmachem.com By analogy to compounds like 4-bromobenzaldehyde (B125591), which is a known intermediate for various pharmaceuticals, Benzaldehyde, 4-bromo-2,6-diethyl- is anticipated to serve a similar role. adpharmachem.com The aldehyde group can readily undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

The bromine atom at the para-position offers a handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are pivotal in modern drug discovery for creating complex molecular scaffolds. The steric bulk of the two ethyl groups can influence the regioselectivity and stereoselectivity of reactions, potentially leading to novel molecular frameworks that are of interest in medicinal chemistry.

Table 1: Potential Pharmaceutical Precursor Applications

Therapeutic Area Potential Intermediate For Rationale
Oncology Kinase Inhibitors The substituted phenyl ring can serve as a core scaffold for ATP-competitive inhibitors.
Neurology CNS-active agents Lipophilic ethyl groups may enhance blood-brain barrier permeability.

Synthesis of Agrochemicals and Specialty Chemicals

The development of new agrochemicals, such as pesticides and herbicides, often relies on the synthesis of novel organic molecules. adpharmachem.com Brominated aromatic compounds are a known class of agrochemical intermediates. adpharmachem.com The structural features of Benzaldehyde, 4-bromo-2,6-diethyl- suggest its potential utility in this sector. The combination of a reactive aldehyde and a modifiable bromine atom allows for the generation of a diverse library of derivatives for biological screening.

In the realm of specialty chemicals, this compound could be a precursor to dyes, pigments, and polymers where specific electronic and photophysical properties are desired. The substitution pattern on the benzene (B151609) ring can be tuned to influence the color, stability, and other performance characteristics of the final products.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The defined geometry and functional groups of Benzaldehyde, 4-bromo-2,6-diethyl- make it an interesting component for building such systems.

Design and Synthesis of Ligands for Metal Coordination Chemistry

The aldehyde oxygen of Benzaldehyde, 4-bromo-2,6-diethyl- can act as a coordination site for metal ions. More commonly, the aldehyde can be readily converted into a Schiff base by condensation with a primary amine. These Schiff base ligands, featuring imine (C=N) functionalities, are workhorses in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The steric hindrance from the ortho-ethyl groups would likely influence the coordination geometry and the properties of the resulting metal complexes, potentially leading to novel catalysts or functional materials.

Table 2: Potential Metal Complexes and Applications

Metal Ion Potential Ligand Type Potential Application
Copper(II) Schiff Base Catalysis in oxidation reactions
Palladium(II) Schiff Base Cross-coupling reactions

Incorporation into Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The distinct arrangement of functional groups in Benzaldehyde, 4-bromo-2,6-diethyl- allows for its potential use in host-guest chemistry. The aromatic ring can participate in π-π stacking interactions, while the aldehyde and bromine can act as hydrogen bond acceptors. The ethyl groups provide steric features that can contribute to shape-selective binding. These properties could be exploited in the design of synthetic receptors for specific guest molecules.

Material Science Applications

The field of material science constantly seeks new molecular components to create materials with tailored properties. While specific data for Benzaldehyde, 4-bromo-2,6-diethyl- is not available, its structural motifs suggest potential applications. Aromatic aldehydes are used in the synthesis of polymers and resins. The presence of the bromine atom could impart flame-retardant properties to such materials. Furthermore, its incorporation into conjugated polymers could be explored for applications in organic electronics, where the electronic properties of the material are paramount.

Monomer for Polymer Design with Tunable Properties

The structure of Benzaldehyde, 4-bromo-2,6-diethyl- makes it a highly versatile monomer for the synthesis of polymers with properties that can be finely tuned. The aldehyde functional group can participate in various polymerization reactions, including condensation and addition polymerizations, to form the polymer backbone. The presence of the two ethyl groups provides steric hindrance, which can influence the polymer's chain packing and solubility. This increased solubility in common organic solvents is a significant advantage for solution-based processing and fabrication of thin films.

The bromine atom on the aromatic ring serves as a reactive site for post-polymerization modification. This allows for the introduction of a wide array of functional groups, enabling the tuning of the polymer's optical, electronic, and physical properties. For instance, the bromine can be replaced with other moieties through cross-coupling reactions, such as Suzuki or Stille coupling, to create conjugated polymers with tailored band gaps for specific electronic applications.

Table 1: Potential Polymerization Reactions and Property Tuning with Benzaldehyde, 4-bromo-2,6-diethyl-

Polymerization MethodFunctional Group UtilizedPotential for Property Tuning
Condensation PolymerizationAldehyde groupFormation of Schiff bases, polyacetals, etc.
Wittig ReactionAldehyde groupCreation of C=C double bonds in the polymer backbone.
Post-polymerization ModificationBromine atomIntroduction of various functional groups via cross-coupling.

Precursor for Advanced Functional Materials

The derivatization of Benzaldehyde, 4-bromo-2,6-diethyl- is a key strategy for developing advanced functional materials with applications in organic electronics. The combination of the aldehyde and bromo functionalities allows for a multi-step synthesis of complex molecules with desired properties for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells.

In the context of organic semiconductors , the core benzaldehyde structure can be extended through various chemical reactions to create larger, conjugated systems. The aldehyde group can be converted into a vinyl group through a Wittig reaction, which can then be polymerized. The bromine atom allows for the coupling of this monomer with other aromatic units to build up a conjugated polymer with high charge carrier mobility. The ethyl groups help to ensure good solubility of these materials, which is crucial for their deposition from solution.

For OLEDs , derivatives of Benzaldehyde, 4-bromo-2,6-diethyl- can be designed to function as host materials, emitting materials, or charge-transporting materials. By carefully selecting the moieties to be introduced via the bromine atom, the emission color and efficiency of the resulting material can be controlled. The steric bulk of the ethyl groups can also play a role in preventing intermolecular aggregation, which can otherwise lead to quenching of the luminescence.

In the field of organic solar cells , this compound can serve as a precursor for both donor and acceptor materials. The ability to functionalize the molecule at two different positions (the aldehyde and the bromine) provides a high degree of control over the molecular energy levels (HOMO and LUMO) of the resulting materials. This is critical for optimizing the efficiency of charge separation and transport within the solar cell.

Table 2: Derivatization Strategies for Functional Material Synthesis

Target ApplicationDerivatization StrategyResulting Properties
Organic SemiconductorsExtension of conjugation via cross-coupling reactions.High charge carrier mobility, good solubility.
OLEDsIntroduction of fluorescent or phosphorescent moieties.Tunable emission color, high quantum efficiency.
Organic Solar CellsTuning of HOMO/LUMO levels through functionalization.Optimized charge separation and transport.

Q & A

Basic: What synthetic routes are available for preparing 4-bromo-2,6-diethylbenzaldehyde, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves bromination of a 2,6-diethylbenzaldehyde precursor. A Friedel-Crafts alkylation may first introduce ethyl groups, followed by bromination using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Critical purification steps include column chromatography (silica gel, hexane/ethyl acetate eluent) to separate mono-brominated products from di-brominated byproducts. Recrystallization in ethanol or methanol can further enhance purity. Monitoring via TLC and HPLC ensures reaction progress and purity validation .

Basic: What safety protocols are essential for handling 4-bromo-2,6-diethylbenzaldehyde?

Methodological Answer:
Due to potential toxicity and reactivity:

  • Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist.
  • Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing.
  • Ingestion: Rinse mouth (if conscious) and seek medical attention.
    Use PPE (gloves, goggles, lab coat) in a fume hood. Store in a cool, dry place away from oxidizers. Toxicity data may be limited, so treat as hazardous until confirmed .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • IR Spectroscopy: Identifies aldehyde (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • NMR: ¹H NMR reveals ethyl group signals (δ 1.2–1.5 ppm, triplets) and aromatic protons (δ 7–8 ppm, split by substituents). ¹³C NMR confirms aldehyde (δ ~190 ppm) and bromine-induced deshielding.
  • Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M⁺] at m/z 257) and fragmentation patterns. Cross-reference with NIST databases for validation .

Advanced: How does the bromine substituent influence nucleophilic aromatic substitution (NAS) reactivity?

Methodological Answer:
The electron-withdrawing bromine activates the aromatic ring for NAS, directing nucleophiles to the para position relative to the aldehyde group. Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled pH and temperature can quantify reactivity. Computational DFT models (e.g., Gaussian) predict charge distribution and transition states. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Advanced: How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation)?

Methodological Answer:
Address discrepancies by:

  • Replication: Repeat calorimetry (bomb or solution calorimetry) under standardized conditions.
  • High-Precision Methods: Use differential scanning calorimetry (DSC) or gas-phase ion clustering (NIST data) for accurate ΔfH° values.
  • Computational Validation: Compare experimental data with Gaussian-derived thermodynamics (B3LYP/6-31G* basis set). Publish raw datasets to enable meta-analyses .

Advanced: What bioactivity assays are suitable for derivatives of this compound?

Methodological Answer:

  • Enzyme Inhibition: Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity: MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values.
  • In Silico Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors. Cross-validate with SPR (surface plasmon resonance) for kinetic parameters .

Advanced: How to mitigate side reactions during synthesis (e.g., over-bromination)?

Methodological Answer:

  • Controlled Stoichiometry: Limit brominating agents to 1.1 equivalents.
  • Temperature Modulation: Conduct reactions at 0–5°C to suppress di-bromination.
  • Protecting Groups: Temporarily protect the aldehyde (e.g., acetal formation) before bromination.
  • Analytical Monitoring: Use HPLC-PDA to detect side products; optimize gradients for separation .

Advanced: What strategies improve pharmacokinetics of benzaldehyde derivatives?

Methodological Answer:

  • Prodrug Design: Convert aldehyde to imine or acetal to enhance stability.
  • Solubility Enhancement: Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanoparticles.
  • Metabolic Studies: Use liver microsomes to assess CYP450-mediated degradation. Adjust logP via QSAR models to balance bioavailability .

Advanced: How to optimize HPLC separation of structural isomers?

Methodological Answer:

  • Column Selection: Use phenyl-hexyl or C18 columns for aromatic selectivity.
  • Mobile Phase: Adjust acetonitrile/water ratios (e.g., 60:40 to 70:30) with 0.1% formic acid.
  • Detection: UV at 254 nm (aromatic absorption) or DAD for peak purity. Validate with spiked isomer standards .

Advanced: What computational methods predict reaction pathways for derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states and intermediates (e.g., bromine radical addition).
  • MD Simulations: GROMACS for solvent effects on reaction kinetics.
  • Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict feasible synthetic routes .

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